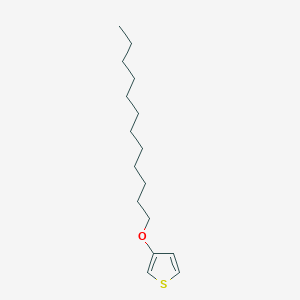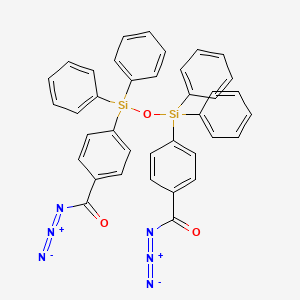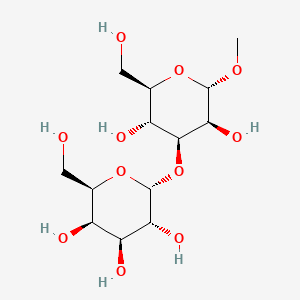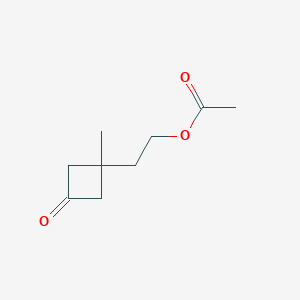![molecular formula C4H4N4O2 B14294430 3a,4-Dihydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione CAS No. 112459-94-6](/img/structure/B14294430.png)
3a,4-Dihydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3a,4-Dihydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3a,4-Dihydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2-diketones with urotropine in the presence of ammonium acetate . This reaction can be facilitated by microwave-assisted techniques to improve yield and efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
化学反応の分析
Types of Reactions
3a,4-Dihydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .
科学的研究の応用
3a,4-Dihydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione has numerous scientific research applications:
作用機序
The mechanism of action of 3a,4-Dihydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity . These interactions can modulate various biochemical pathways, leading to the observed biological effects .
類似化合物との比較
Similar Compounds
Imidazole: A simpler structure with similar nitrogen-containing ring.
Benzimidazole: Contains a fused benzene ring, offering different chemical properties.
Thiazole: Another five-membered ring with sulfur and nitrogen atoms.
Uniqueness
3a,4-Dihydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione is unique due to its specific ring structure and the presence of two nitrogen atoms in the imidazole ring. This configuration imparts distinct chemical and biological properties, making it valuable for various applications .
特性
CAS番号 |
112459-94-6 |
|---|---|
分子式 |
C4H4N4O2 |
分子量 |
140.10 g/mol |
IUPAC名 |
1,3,6,6a-tetrahydroimidazo[4,5-d]imidazole-2,5-dione |
InChI |
InChI=1S/C4H4N4O2/c9-3-5-1-2(7-3)8-4(10)6-1/h1H,(H3,5,6,7,8,9,10) |
InChIキー |
CAUVVFPBSUDVIT-UHFFFAOYSA-N |
正規SMILES |
C12C(=NC(=O)N1)NC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(2-Bromophenyl)methyl]-1,4-dihydro-1,4-epoxynaphthalene](/img/structure/B14294370.png)

![4-[(Benzylsulfanyl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B14294387.png)


![2,5-Difluoro-4,6-bis[(prop-2-en-1-yl)oxy]benzene-1,3-dicarbonitrile](/img/structure/B14294408.png)
![11-Nitroso-6H-indeno[1,2-C]isoquinolin-6-OL](/img/structure/B14294423.png)
![5-[(Benzenesulfonyl)methyl]-3-methoxy-1-oxo-1lambda~5~,2,4-triazine](/img/structure/B14294433.png)




